molecular formula C13H18ClFN2 B12828758 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine

Cat. No.: B12828758
M. Wt: 256.74 g/mol
InChI Key: AQGFQZFSCVLXTO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with N-methylpiperidin-3-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-fluorobenzyl)piperazine: This compound shares a similar benzyl chloride moiety but differs in the piperazine ring structure.

    2-Chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine and has similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClFN2

Molecular Weight

256.74 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine

InChI

InChI=1S/C13H18ClFN2/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15/h2,5-6,10,16H,3-4,7-9H2,1H3

InChI Key

AQGFQZFSCVLXTO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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